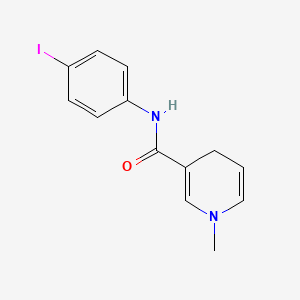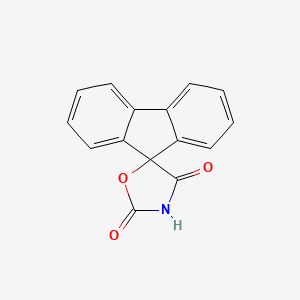![molecular formula C10H7Cl7 B1219548 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene CAS No. 30913-64-5](/img/structure/B1219548.png)
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene, also known as heptachlor, is an organochlorine compound with the molecular formula C10H5Cl7. It is a white to light yellow solid that was widely used as a non-systemic stomach and contact insecticide. Heptachlor has been primarily used for soil treatment, seed treatment, and as a termiticide .
Méthodes De Préparation
The synthesis of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves multiple steps. One common method includes the reaction of hexachlorocyclopentadiene with cyclopentadiene to form chlordene, which is then further chlorinated to produce heptachlor . The industrial production of heptachlor typically involves the use of chlorinating agents under controlled conditions to ensure the desired level of chlorination and purity of the final product .
Analyse Des Réactions Chimiques
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene undergoes several types of chemical reactions, including:
Oxidation: Heptachlor can be oxidized to form heptachlor epoxide, a more toxic compound.
Substitution: Heptachlor can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like water or acids. The major products formed from these reactions include heptachlor epoxide and various hydrolysis products .
Applications De Recherche Scientifique
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene has been used in various scientific research applications, including:
Chemistry: Studying the reactivity and transformation of organochlorine compounds.
Biology: Investigating the effects of heptachlor on various biological systems, including its toxicity and environmental impact.
Medicine: Researching the potential health effects of exposure to heptachlor and its metabolites.
Industry: Developing methods for the detection and remediation of heptachlor contamination in the environment.
Mécanisme D'action
The mechanism of action of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves its interaction with the nervous system of insects. Heptachlor acts as a neurotoxin by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled nerve impulses and ultimately causing paralysis and death in insects . The molecular targets and pathways involved include the GABA receptor and associated ion channels.
Comparaison Avec Des Composés Similaires
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene is similar to other organochlorine compounds such as:
Chlordane: Another organochlorine insecticide with a similar structure and mode of action.
Aldrin: A related compound that also acts as a neurotoxin by interfering with the GABA receptor.
Dieldrin: A metabolite of aldrin with similar insecticidal properties.
Heptachlor is unique in its specific chlorination pattern and its particular effectiveness as a termiticide .
Propriétés
Numéro CAS |
30913-64-5 |
|---|---|
Formule moléculaire |
C10H7Cl7 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-7H |
Clé InChI |
BPCYAGLEHQNZQB-UHFFFAOYSA-N |
SMILES |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Synonymes |
1,4,5,6,7,8,8-heptachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)








